5-(3-Chloro-1-benzothiophen-2-yl)-3-methyl-4-nitro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen.
Preparation Methods
The synthesis of 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides and copper (II) sulfate in ethanol . This environmentally benign method results in high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can lead to the formation of carboxylic acids.
Scientific Research Applications
5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole include other benzo[b]thiophene and isoxazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Used in the synthesis of thiadiazole derivatives.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Properties
CAS No. |
143806-62-6 |
---|---|
Molecular Formula |
C12H7ClN2O3S |
Molecular Weight |
294.71 g/mol |
IUPAC Name |
5-(3-chloro-1-benzothiophen-2-yl)-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H7ClN2O3S/c1-6-10(15(16)17)11(18-14-6)12-9(13)7-4-2-3-5-8(7)19-12/h2-5H,1H3 |
InChI Key |
AUJXZGCCDIDVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.